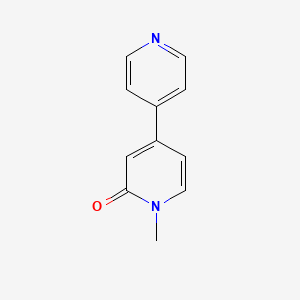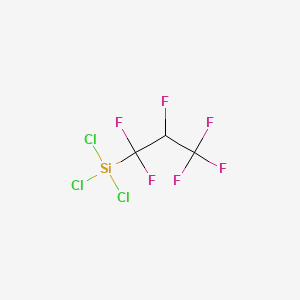
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is a chemical compound with the molecular formula C3HCl3F6Si and a molecular weight of 285.48 g/mol . It is a colorless liquid that is primarily used in research and development settings . This compound is known for its reactivity and is used in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane can be synthesized through the reaction of hexafluoropropylene with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized reactors that can handle the corrosive nature of the reactants and products. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. These reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, hydrolysis yields silanols, while reactions with alcohols produce alkoxysilanes .
Wissenschaftliche Forschungsanwendungen
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of trichloro(1,1,2,3,3,3-hexafluoropropyl)silane involves its ability to form strong bonds with various substrates. This is primarily due to the presence of the highly electronegative fluorine atoms, which enhance its reactivity . The compound can interact with nucleophiles, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: A related compound with the formula HSiCl3, used in the production of ultrapure silicon.
Chlorosilane: A group of compounds containing silicon-chlorine bonds, used in various chemical processes.
Uniqueness
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is unique due to the presence of six fluorine atoms, which significantly enhance its reactivity and stability compared to other chlorosilanes . This makes it particularly useful in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
426-50-6 |
|---|---|
Molekularformel |
C3HCl3F6Si |
Molekulargewicht |
285.47 g/mol |
IUPAC-Name |
trichloro(1,1,2,3,3,3-hexafluoropropyl)silane |
InChI |
InChI=1S/C3HCl3F6Si/c4-13(5,6)3(11,12)1(7)2(8,9)10/h1H |
InChI-Schlüssel |
RQPZGJMUMIAPLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)[Si](Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


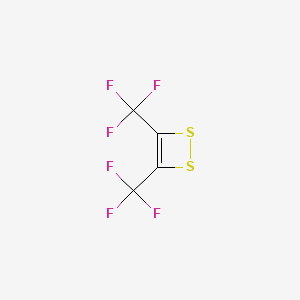
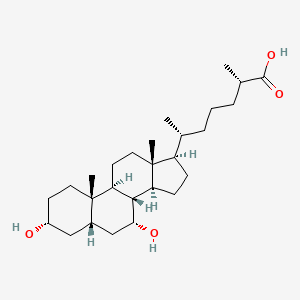
![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)

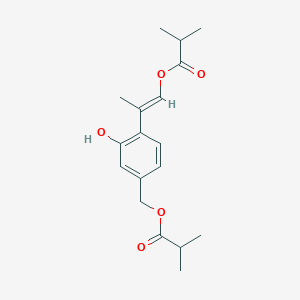

![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
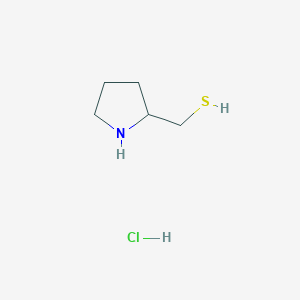
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)

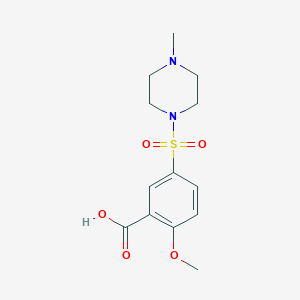
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
